molecular formula C11H16 B12720649 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- CAS No. 90500-54-2

1,3,5,7-Undecatetraene, (3Z,5E,7Z)-

Cat. No.: B12720649
CAS No.: 90500-54-2
M. Wt: 148.24 g/mol
InChI Key: IQQBFWHNQBNSSQ-IZYYEFCUSA-N
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Description

1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is an organic compound with the molecular formula C11H16 It is a polyunsaturated hydrocarbon characterized by the presence of four conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 1,3,5,7-undecatetrayne. The reaction conditions often include the use of a palladium catalyst under controlled temperature and pressure to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- may involve large-scale catalytic processes. These processes are designed to optimize yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Undecatetraene, (3Z,5E,7Z)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Halogens (e.g., Br2, Cl2) and organometallic reagents (e.g., Grignard reagents) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted alkenes and alkynes.

Scientific Research Applications

1,3,5,7-Undecatetraene, (3Z,5E,7Z)- has several applications in scientific research:

    Chemistry: It is used as a model compound to study conjugated systems and reaction mechanisms.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,8-Undecatetraene: Another polyunsaturated hydrocarbon with a similar structure but different double bond positions.

    1,3,5,7-Decatetraene: A shorter homolog with one fewer carbon atom.

    1,3,5,7-Dodecatetraene: A longer homolog with one additional carbon atom.

Uniqueness

1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is unique due to its specific stereochemistry and the arrangement of its double bonds. This configuration can result in distinct chemical and physical properties compared to its isomers and homologs, making it valuable for specific applications in research and industry.

Properties

CAS No.

90500-54-2

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(3Z,5E,7Z)-undeca-1,3,5,7-tetraene

InChI

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5-,10-8-,11-9+

InChI Key

IQQBFWHNQBNSSQ-IZYYEFCUSA-N

Isomeric SMILES

CCC/C=C\C=C\C=C/C=C

Canonical SMILES

CCCC=CC=CC=CC=C

Origin of Product

United States

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